

Application Notes and Protocols: Paneolilludinic Acid in Drug Delivery Systems

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Compound of Interest		
Compound Name:	Paneolilludinic acid	
Cat. No.:	B1246828	Get Quote

Disclaimer: Initial literature searches did not yield specific data on "Paneolilludinic acid" within the context of drug delivery systems. To fulfill the structural and content requirements of this request, the following application notes and protocols have been generated using Oleanolic Acid (OA) as a representative model compound. Oleanolic acid is a natural triterpenoid that, like many acidic compounds, has been successfully formulated into various nanocarriers to improve its therapeutic potential. The data and methodologies presented here are derived from published research on oleanolic acid and serve as an illustrative guide for researchers, scientists, and drug development professionals working with similar hydrophobic, acidic molecules.

Introduction

Oleanolic acid (OA) is a pentacyclic triterpenoid found in numerous plant species and possesses a wide range of pharmacological activities, including anti-inflammatory, antitumor, and hepatoprotective effects. However, its clinical application is often hampered by poor aqueous solubility, leading to low bioavailability. Encapsulating OA into drug delivery systems such as solid lipid nanoparticles (SLNs) and liposomes can overcome these limitations by enhancing solubility, stability, and targeted delivery. These nanoformulations offer a promising strategy to improve the therapeutic efficacy of hydrophobic drugs like OA.

Quantitative Data Summary

The following tables summarize the key physicochemical characteristics of Oleanolic Acidloaded solid lipid nanoparticles (OA-SLNs) and Paeonol-Oleanolic Acid Liposomes (PAE-



ONLs).

Table 1: Physicochemical Properties of Oleanolic Acid-Loaded Solid Lipid Nanoparticles (OA-SLNs)

Formulation (Drug-to-Lipid Ratio)	Particle Size (PS) (nm)	Polydispersity Index (PDI)	Zeta Potential (ZP) (mV)	Entrapment Efficiency (EE%)
OA-SLNs (1:1)	312.9 ± 3.617	0.157 ± 0.014	-17.0 ± 0.513	86.54 ± 1.818

Data extracted from a study on OA-SLNs formulated using an emulsion solvent evaporation method.

Table 2: Formulation and Properties of Paeonol-Oleanolic Acid Liposomes (PAE-ONLs)

Component	Optimized Concentration	Resulting Parameter	Value
Soy Lecithin	10.25 mg/mL	Entrapment Efficiency (EE%)	64.61 ± 0.42%
Oleanolic Acid	0.82 mg/mL		
Tween 80	0.22% (wt%)	-	

Data extracted from a study on PAE-ONLs prepared using a microfluidic technique, where oleanolic acid was used as a cholesterol substitute.

Experimental Protocols

Protocol for Preparation of Oleanolic Acid-Loaded Solid Lipid Nanoparticles (OA-SLNs)

This protocol is based on the emulsion solvent evaporation method.

Materials:



- Oleanolic Acid (OA)
- Glyceryl monostearate (Lipid)
- Poloxamer 188 (Surfactant)
- Dichloromethane (Organic Solvent)
- Deionized water

Procedure:

- Dissolve a specific amount of Oleanolic Acid and glyceryl monostearate in dichloromethane to form the organic phase.
- Dissolve Poloxamer 188 in deionized water to form the aqueous phase.
- Inject the organic phase into the aqueous phase under constant magnetic stirring at a specified speed (e.g., 1000 rpm) to form a primary emulsion.
- Homogenize the primary emulsion using a high-speed homogenizer at a high rpm (e.g., 15,000 rpm) for a set duration (e.g., 10 minutes).
- Evaporate the organic solvent from the resulting nanoemulsion by stirring at room temperature for several hours (e.g., 4 hours).
- As the solvent evaporates, the lipid precipitates, forming solid lipid nanoparticles.
- Collect the OA-SLN suspension for further characterization.

Protocol for Preparation of Paeonol-Oleanolic Acid Liposomes (PAE-ONLs) via Microfluidics

This protocol utilizes microfluidic technology for

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